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Compound of Interest

Compound Name:
N-ethyl-2,3-dihydro-1H-inden-2-

amine

CAS No.: 53545-50-9

Cat. No.: B3270821

Get Quote

Mass Fragmentation Patterns: N-ethyl-2-AI vs
MDAI
A Technical Comparison Guide for Analytical
Differentiation[1]
Executive Summary
In the landscape of Novel Psychoactive Substances, aminoindanes represent a rigid structural

class distinct from the flexible amphetamines. MDAI and N-ethyl-2-AI are two prominent

members that, despite sharing an indane core, exhibit divergent fragmentation pathways under

Electron Ionization (EI).[1]

MDAI is characterized by the stability of its methylenedioxy ring, yielding a strong molecular

ion and a base peak driven by amine elimination (

160).
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N-ethyl-2-AI is defined by the lability of its N-ethyl substituent and the unsubstituted aromatic

ring, producing a fragmentation series dominated by the indanyl cation (

117) and tropylium ion (

91).[1]

This guide details the mechanistic origins of these ions to ensure accurate identification in

forensic casework.

Chemical Identity & Structural Basis[2]
Before analyzing the spectra, the structural differences that dictate fragmentation must be

defined.

Feature MDAI N-ethyl-2-AI

Full Name
5,6-Methylenedioxy-2-

aminoindane
N-ethyl-2-aminoindane

Formula

C

H

NO

C

H

N

Exact Mass 177.0790 Da 161.1204 Da

Core Structure
Indane ring with 5,6-

methylenedioxy bridge
Unsubstituted Indane ring

Amine Substitution
Primary amine (-NH

) at C2

Secondary amine (-NH-C

H

) at C2

Key Differentiator
Oxygenated aromatic ring

(rigid)
N-alkylated side chain (labile)

Experimental Protocol: GC-MS Methodology
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To replicate the fragmentation patterns described below, the following self-validating GC-MS

protocol is recommended. This workflow ensures sufficient thermal stability for the

aminoindanes while maximizing ionization efficiency.

Sample Preparation
Extraction: Liquid-liquid extraction (LLE) using alkaline buffer (pH 10) into ethyl acetate.

Derivatization (Optional but Recommended): While both compounds are detectable as free

bases, derivatization with PFPA (Pentafluoropropionic anhydride) or MSTFA improves peak

shape and provides secondary confirmation ions. Note: The data below refers to

underivatized free bases.

Instrument Parameters (Agilent 5975/7890 equivalent)
Inlet: Splitless mode, 250°C.

Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

Oven Program: 80°C (1 min)

20°C/min

300°C (5 min).

Ion Source: Electron Ionization (EI) at 70 eV.[2]

Source Temp: 230°C.

Quadrupole Temp: 150°C.

Scan Range:

40–400.

Fragmentation Analysis: MDAI
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Mechanism: The methylenedioxy ring confers significant stability to the aromatic system. The

primary fragmentation channel involves the loss of the amino group, a process facilitated by the

benzylic nature of the C2 position.

Key Diagnostic Ions
177 (Molecular Ion, M

): Typically strong.[3] The rigid bicyclic system resists complete fragmentation.

160 (Base Peak, [M-NH

]

): The loss of ammonia is the dominant pathway. The resulting carbocation is stabilized by
resonance with the electron-rich methylenedioxybenzene ring.

135/136 (Methylenedioxy-indene): Further fragmentation involves the loss of the amine and
hydrogen rearrangements, leaving the intact methylenedioxy-indene core.

103/104: Characteristic of the methylenedioxybenzene moiety (catechol-like fragments).

Pathway Visualization

MDAI (M+)
m/z 177

[M-NH3]+
m/z 160

(Base Peak)

- NH3 (17 Da) MD-Indene Cation
m/z 135/136

- C2H2 / H rearrangement Benzodioxole Frag
m/z 103

- CH2O (Formaldehyde)

Click to download full resolution via product page

Caption: Fragmentation pathway of MDAI showing the dominant loss of ammonia to form the

resonance-stabilized m/z 160 ion.[1]

Fragmentation Analysis: N-ethyl-2-AI
Mechanism: Unlike MDAI, N-ethyl-2-AI lacks the oxygenated ring but possesses a labile N-

ethyl group.[1] The fragmentation is driven by N-dealkylation and the stability of the

unsubstituted indanyl cation.

Key Diagnostic Ions
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161 (Molecular Ion, M

): Clearly visible but often less intense relative to the base peak compared to MDAI.

117 (Base Peak/Major, [Indene/Indanyl]

): This ion is formed by the loss of the entire N-ethylamino side chain (or loss of ethylamine
neutral, 45 Da). It represents the unsubstituted indane core.

146 ([M-CH

]

): Loss of a methyl radical from the N-ethyl group (

-cleavage relative to Nitrogen).[1]

132 ([M-C

H

]

): Loss of the ethyl radical.

91 (Tropylium Ion): A classic aromatic fragment (C

H

) formed from the breakdown of the indane core. This is highly characteristic of unsubstituted
benzyl/indanyl species.

Pathway Visualization
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Caption: Fragmentation of N-ethyl-2-AI.[1] Note the convergence on the unsubstituted indanyl

(m/z 117) and tropylium (m/z 91) ions.

Head-to-Head Comparison & Differentiation Strategy
The following table summarizes the critical spectral differences. When reviewing unknown

spectra, use the "Core vs. Substituent" rule:

MDAI: Core is heavy (

135+), Substituent is light (NH

).

N-ethyl-2-AI: Core is light (

117), Substituent is heavy (NH-Et).[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3270821/docs?utm_src=pdf-body-img#mass-fragmentation-patterns-of-n-ethyl-2-ai-vs-mdai
https://www.researchgate.net/figure/Structure-of-E-N-ethyl-2-cyano-3-ethylamino-2-butenamide_fig4_340523319
https://www.researchgate.net/figure/Structure-of-E-N-ethyl-2-cyano-3-ethylamino-2-butenamide_fig4_340523319
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3270821?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter MDAI N-ethyl-2-AI

Molecular Ion (Mngcontent-ng-

c2699131324="" _nghost-ng-

c2339441298="" class="inline

ng-star-inserted">

)

177 161

Base Peak (100%) 160 (M - 17) 117 (Indene) or 132/146

Low Mass Region 135, 136, 103 91, 115, 117

Loss Pattern
Loss of NH

(17)

Loss of Ethyl (29) or

Ethylamine (45)

Spectral "Look"
Heavy mass dominance (160,

177)

Distributed fragmentation (161,

146, 117,[1] 91)

Differentiation Workflow
Check M+: Is it 177 or 161? (Immediate exclusion).

Check for

135 vs 117:

Presence of 135/136 confirms the Methylenedioxy bridge.

Presence of 117 (and absence of 135) confirms the Unsubstituted Indane core.

Check for

91: Strong presence indicates an unsubstituted aromatic ring (N-ethyl-2-AI), whereas MDAI
shows weaker 91 abundance due to the oxygenated ring stability.[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

1. researchgate.net [researchgate.net]

2. dea.gov [dea.gov]

3. researchgate.net [researchgate.net]

4. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest
[proquest.com]

To cite this document: BenchChem. [Mass fragmentation patterns of N-ethyl-2-AI vs MDAI].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3270821/docs#mass-fragmentation-patterns-of-n-
ethyl-2-ai-vs-mdai]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.dea.gov/sites/default/files/pr/microgram-journals/2013/mj10-1_12-16.pdf
https://www.researchgate.net/figure/Structure-of-E-N-ethyl-2-cyano-3-ethylamino-2-butenamide_fig4_340523319
https://www.researchgate.net/figure/Structure-of-E-N-ethyl-2-cyano-3-ethylamino-2-butenamide_fig4_340523319
https://www.proquest.com/openview/94b3c241d04122a9b48f60b1e446b459/1?pq-origsite=gscholar&cbl=18750&diss=y
https://pubmed.ncbi.nlm.nih.gov/34599535/
https://swgdrug.org/ms.htm
https://www.researchgate.net/figure/Structure-of-E-N-ethyl-2-cyano-3-ethylamino-2-butenamide_fig4_340523319
https://www.benchchem.com/product/b3270821?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/figure/Structure-of-E-N-ethyl-2-cyano-3-ethylamino-2-butenamide_fig4_340523319
https://www.dea.gov/sites/default/files/pr/microgram-journals/2011/mj8-2_43-52.pdf
https://www.researchgate.net/publication/258111455_Characterization_of_the_Methylenedioxy-2-Aminoindans
https://www.proquest.com/openview/94b3c241d04122a9b48f60b1e446b459/1?pq-origsite=gscholar&cbl=18750&diss=y
https://www.proquest.com/openview/94b3c241d04122a9b48f60b1e446b459/1?pq-origsite=gscholar&cbl=18750&diss=y
https://www.benchchem.com/product/b3270821/docs#mass-fragmentation-patterns-of-n-ethyl-2-ai-vs-mdai
https://www.benchchem.com/product/b3270821/docs#mass-fragmentation-patterns-of-n-ethyl-2-ai-vs-mdai
https://www.benchchem.com/product/b3270821/docs#mass-fragmentation-patterns-of-n-ethyl-2-ai-vs-mdai
https://www.benchchem.com/product/b3270821/docs#mass-fragmentation-patterns-of-n-ethyl-2-ai-vs-mdai
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3270821?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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